(S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a bromoethyl group attached to the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-benzyl pyrrolidine-1-carboxylate with a bromoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher efficiency, and reduced waste generation. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of ethyl-substituted pyrrolidine derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in the study of biological processes and drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may lack these features .
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
benzyl (3S)-3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m1/s1 |
InChI Key |
TUWZYKMTURTHKK-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCBr)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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